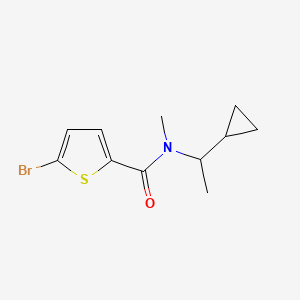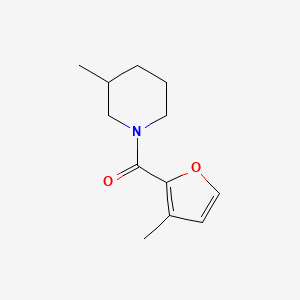
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It belongs to the class of thiophene carboxamide compounds and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel is found in various tissues, including pancreatic beta cells and vascular smooth muscle cells. Activation of the KATP channel leads to the hyperpolarization of the cell membrane, which results in the inhibition of calcium influx and subsequent inhibition of insulin secretion or vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide are mainly related to the activation of the KATP channel. It has been found to inhibit insulin secretion in pancreatic beta cells and cause vasodilation in vascular smooth muscle cells. Additionally, it has been found to have anti-inflammatory effects in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide in lab experiments is its specificity for the KATP channel. This allows researchers to study the effects of KATP channel activation or inhibition in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, especially at higher concentrations.
Orientations Futures
For research include investigating its anti-inflammatory effects, exploring its effects on other tissues and organs, and developing new drugs based on its structure.
Méthodes De Synthèse
The synthesis method of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopropylmethylamine and N-methylmorpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of the ATP-sensitive potassium (KATP) channel in insulin secretion. It has also been used to study the effects of KATP channel openers on the cardiovascular system. Additionally, it has been used in the development of new drugs for the treatment of diabetes and cardiovascular diseases.
Propriétés
IUPAC Name |
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7(8-3-4-8)13(2)11(14)9-5-6-10(12)15-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFBKZSVOHFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
